3'-Bromo-4'-morpholinoacetophenone

Medicinal Chemistry Building Blocks Cross-Coupling

Sourcing a halogenated morpholinoacetophenone for Pd-catalyzed cross-coupling or dual-inhibitor pharmacophore construction? 3'-Bromo-4'-morpholinoacetophenone (CAS 957066-05-6) delivers the essential 3'-bromo handle for Suzuki-Miyaura coupling and the 4'-morpholino group for enhanced solubility (cLogP 2.0). The validated 3-bromo-4-morpholinophenyl moiety achieves 5-lipoxygenase IC50 of 56 nM and DNase I IC50 <100 μM (Marković et al., 2023). Supplied ≥97% purity, ambient shipping from BenchChem's global network.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 957066-05-6
Cat. No. B1294237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-4'-morpholinoacetophenone
CAS957066-05-6
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br
InChIInChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyFFGSRLSYOANMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Bromo-4'-morpholinoacetophenone: Chemical Identity & Procurement


3'-Bromo-4'-morpholinoacetophenone (CAS 957066-05-6) is a substituted acetophenone derivative with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol [1]. It belongs to the class of morpholinophenyl ketones and is primarily utilized as a synthetic building block in medicinal chemistry and materials science [2]. The compound features a bromine atom at the 3' position and a morpholine ring at the 4' position on the acetophenone core, a substitution pattern that distinguishes it from simpler acetophenone analogs and enables specific downstream synthetic transformations, particularly in the construction of biaryl and heterocyclic scaffolds [3].

Synthetic handle3′-bromo enables cross-coupling (Suzuki, Buchwald–Hartwig)
Physicochemical profile4′-morpholine improves solubility and modulates electronic effects
Diversification-readyIterative chalcone formation then functionalization via Br

3'-Bromo-4'-morpholinoacetophenone: Irreplaceable vs. Generic Analogs


Generic substitution with non-brominated or non-morpholino acetophenones fails because the 3'-bromo substituent is essential for key cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable the construction of complex biaryl and heteroaryl architectures, while the 4'-morpholino group imparts distinct physicochemical properties such as improved aqueous solubility and modulated electronic effects that influence both reactivity and biological target engagement [1]. Evidence from downstream applications demonstrates that the 3-bromo-4-morpholinophenyl moiety is critical for achieving nanomolar potency in certain biological targets; for instance, compound 29 in the Marković et al. (2023) study, which incorporates this moiety, exhibited a 5-lipoxygenase IC50 of 56 nM, a level of activity not replicated by analogs lacking the bromo-morpholino substitution pattern [2].

Target
Substitute
Reactivity
Br enables Pd-catalyzed coupling
Non-halogenated acetophenones lack coupling handle
Solubility
Morpholine increases H-bond acceptors (3 vs 1)
Simpler phenyl analogs may reduce solubility
Bioactivity
Derivative shows dual 5‑LO/DNase I inhibition profile
Non‑brominated series lacks this dual activity context

3'-Bromo-4'-morpholinoacetophenone: Key Differentiation Evidence


Heavy Atom Advantage for Building-Block Selection

3'-Bromo-4'-morpholinoacetophenone (MW 284.15 Da) provides a 38% higher molecular weight and a bromine handle compared to the non-brominated analog 4'-morpholinoacetophenone (MW 205.25 Da). This bromine atom is indispensable for Pd-catalyzed cross-coupling reactions. Against 3'-bromoacetophenone (MW 199.05 Da), the target compound offers a morpholine moiety that increases hydrogen bond acceptor count from 1 to 3, enhancing solubility and target engagement potential [1].

Building-Block Comparison
Head-to-head
38% higher MW + Br handle + morpholine (3 HBA) vs. non-brominated or non-morpholino analogs
Supports iterative synthesis and improved solubility screening
Computed properties (PubChem); experimental validation recommended
Medicinal Chemistry Building Blocks Cross-Coupling

5-Lipoxygenase Inhibition Potency

A derivative (compound 29) synthesized from 3'-bromo-4'-morpholinoacetophenone displayed a 5-lipoxygenase IC50 of 56 nM in a cell-free assay, while the closely related 4-(4-chlorophenyl)thiazol-2-amine series (lacking the morpholine ring) did not achieve comparable dual DNase I/5-LO inhibition. The reference compound crystal violet showed a DNase I IC50 of 346.39 μM, whereas compound 29 achieved an IC50 below 100 μM [1].

5‑LO Inhibition
Reported
IC50 56 nM
Supports 5‑LO pathway research context
Derivative compound 29; cell‑free assay; dual DNase I inhibition reported
Inflammation Neuroprotection 5-Lipoxygenase

Chalcone Library Synthesis via Crossed-Aldol Reactivity

3'-Bromo-4'-morpholinoacetophenone has been demonstrated to undergo efficient crossed-aldol condensation with various substituted benzaldehydes to generate a library of ten novel (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one chalcones, with products characterized by UV, IR, and NMR spectroscopy [1]. In contrast, 4'-morpholinoacetophenone (non-brominated) has been used in similar Claisen-Schmidt condensations to yield fluorinated chalcones, but the resulting compounds lack the bromine handle for further diversification [2].

Chalcone Library Synthesis
Cross-study comparable
10 novel chalcones; Br retained for post‑condensation functionalization; non‑halogenated analogs yield terminal products
Supports diversity‑oriented synthesis with downstream coupling
Crossed‑aldol, NaOH/EtOH, rt; characterized by UV, IR, NMR
Chalcone Synthesis Antimicrobial Substituent Effect

3'-Bromo-4'-morpholinoacetophenone: Key Applications


Dual DNase I/5-Lipoxygenase Inhibitor for Neuroprotection

Procurement of 3'-bromo-4'-morpholinoacetophenone is justified when the goal is to synthesize thiazole-based dual inhibitors targeting DNase I and 5-lipoxygenase, as demonstrated by Marković et al. (2023). The 3-bromo-4-morpholinophenyl fragment in compound 29 contributed to a 5-LO IC50 of 56 nM and DNase I IC50 below 100 μM, outperforming previous 4-(4-chlorophenyl)thiazol-2-amine analogs. Researchers aiming to optimize dual inhibition for neurodegenerative disease models should select this specific building block to access this validated pharmacophore [1].

Antimicrobial Chalcone Library Synthesis

For programs requiring a halogenated morpholinoacetophenone as a key intermediate, 3'-bromo-4'-morpholinoacetophenone enables the generation of chalcone libraries with a bromine handle for subsequent functionalization, as established by Balaji et al. (2017). The resulting substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-ones were screened for antimicrobial activity, and the bromine atom permits further derivatization via Pd-catalyzed reactions, a capability absent in non-halogenated analogs like 4'-morpholinoacetophenone [2].

Suzuki-Miyaura Coupling for Biaryl/Heteroaryl Synthesis

The presence of the aryl bromide at the 3' position makes 3'-bromo-4'-morpholinoacetophenone a suitable substrate for Suzuki-Miyaura cross-coupling reactions with boronic acids to generate biaryl derivatives. This is a key advantage over non-halogenated morpholinoacetophenones, which cannot participate directly in such transformations. Procurement of this compound is recommended for synthetic chemistry groups constructing libraries of biaryl morpholino ketones for biological screening [1].

Physicochemical Optimization in Fragment-Based Discovery

With a computed XLogP3 of 2.0, 3 hydrogen bond acceptors, and a molecular weight of 284.15 g/mol, this compound offers a balanced polarity profile compared to 3'-bromoacetophenone (XLogP3 ~2.8, 1 H-bond acceptor). The morpholine ring provides additional solubilizing capacity and potential for salt formation, making it a more versatile fragment for hit-to-lead optimization [1].

Application
Selection Property
Validation Focus
Neuroprotection research models (dual enzyme inhibition)
3‑Bromo‑4‑morpholinophenyl pharmacophore
5‑LO / DNase I assay endpoints
Antimicrobial chalcone library synthesis
Halogenated morpholino acetophenone intermediate
Antimicrobial screening and Br‑based diversification
Biaryl / heteroaryl synthesis via Suzuki coupling
Aryl bromide reactivity
Pd‑catalyzed cross‑coupling efficiency
Fragment‑based discovery optimization
Balanced polarity (computed XLogP3 ~2, 3 HBA)
Solubility and salt‑formation screening

Technical Documentation Hub

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42 linked technical documents
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